molecular formula C10H35N5Ta+5 B11820049 N-methylmethanamine;tantalum(5+)

N-methylmethanamine;tantalum(5+)

Cat. No.: B11820049
M. Wt: 406.37 g/mol
InChI Key: CPKOUUQDQCLDOO-UHFFFAOYSA-N
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Description

N-Methylmethanamine;tantalum(5+) (CAS: 19824-59-0), systematically named pentakis(dimethylamino)tantalum(V), is a tantalum-based coordination compound with the molecular formula C₁₀H₃₀N₅Ta and a molecular weight of 401.33 g/mol . It consists of a central tantalum(V) ion coordinated by five dimethylamino ligands [(CH₃)₂N⁻], forming a trigonal bipyramidal geometry. This compound is a volatile, moisture-sensitive liquid used primarily as a precursor in chemical vapor deposition (CVD) for tantalum-containing thin films in semiconductor manufacturing .

Properties

Molecular Formula

C10H35N5Ta+5

Molecular Weight

406.37 g/mol

IUPAC Name

N-methylmethanamine;tantalum(5+)

InChI

InChI=1S/5C2H7N.Ta/c5*1-3-2;/h5*3H,1-2H3;/q;;;;;+5

InChI Key

CPKOUUQDQCLDOO-UHFFFAOYSA-N

Canonical SMILES

CNC.CNC.CNC.CNC.CNC.[Ta+5]

Origin of Product

United States

Preparation Methods

Chlorination of Dimethylamine

Dimethylamine (CH₃NHCH₃) serves as a primary precursor. The process involves two steps:

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) replaces a hydrogen atom on the nitrogen with chlorine, forming N-chlorodimethylamine (CH₃NClCH₃).

  • Dehydrohalogenation : Reaction with potassium tert-butoxide (t-BuOK) at 90°C eliminates HCl, yielding N-methylmethanimine. This method achieves moderate yields but requires anhydrous conditions to prevent hydrolysis.

The bond lengths and angles of the product, determined via microwave spectroscopy, include a C=N bond of 1.279 Å and an N-C bond of 1.458 Å, with a ∠C=N-C angle of 116.6°.

Thermal Decomposition of Trimethylamine

At 515°C, trimethylamine ((CH₃)₃N) decomposes into methane (CH₄) and N-methylmethanimine:

(CH₃)₃NCH₄+CH₃N=CH₂\text{(CH₃)₃N} \rightarrow \text{CH₄} + \text{CH₃N=CH₂}

This gas-phase reaction is suitable for large-scale production but requires precise temperature control to avoid further decomposition into hydrogen cyanide (HCN) and methane at 535°C.

Dissociation of 1,3,5-Trimethyl-1,3,5-triazinane

Heating the trimer 1,3,5-trimethyl-1,3,5-triazinane to 450°C regenerates N-methylmethanimine:

C₆H₁₅N₃3 CH₃N=CH₂\text{C₆H₁₅N₃} \rightarrow 3\ \text{CH₃N=CH₂}

This method is reversible, as the imine trimerizes spontaneously at room temperature, limiting its storage stability.

Synthesis of Tantalum(V) Compounds

Tantalum(V) derivatives, such as ethoxide and nitride, are critical in materials science for thin-film deposition and pigment production.

Salt Metathesis with Tantalum Chloride

Reacting TaCl₅ with sodium ethoxide (NaOEt) in ethanol yields Ta₂(OEt)₁₀:

TaCl₅+5 NaOEtTa(OEt)₅+5 NaCl\text{TaCl₅} + 5\ \text{NaOEt} \rightarrow \text{Ta(OEt)₅} + 5\ \text{NaCl}

Ammonia is often added to neutralize HCl, preventing mixed chloride-ethoxide species. Commercial producers like Heraeus and MultiValent use this method to achieve 99.999% purity.

Electrochemical Synthesis

Tantalum metal reacts with ethanol in an electrochemical cell:

  • Cathode : 2 EtOH+2 e2 EtO+H₂2\ \text{EtOH} + 2\ e^- \rightarrow 2\ \text{EtO}^- + \text{H₂}

  • Anode : TaTa5++5 e\text{Ta} \rightarrow \text{Ta}^{5+} + 5\ e^-

  • Overall : 2 Ta+10 EtOHTa₂(OEt)₁₀+5 H₂2\ \text{Ta} + 10\ \text{EtOH} \rightarrow \text{Ta₂(OEt)₁₀} + 5\ \text{H₂}

This method, employed in Russia, eliminates halide impurities and scales efficiently.

Nitridation of Tantalum Oxide Hydrate

Heating Ta₂O₅·nH₂O under ammonia at 750–950°C produces Ta₃N₅:

3 Ta₂O₅\cdotpnH₂O+10 NH₃2 Ta₃N₅+15 H₂O+n H₂O3\ \text{Ta₂O₅·nH₂O} + 10\ \text{NH₃} \rightarrow 2\ \text{Ta₃N₅} + 15\ \text{H₂O} + n\ \text{H₂O}

Optimal results occur at 800–870°C with a residual water content of 14–17 wt% in the oxide hydrate.

Flux-Assisted Nitridation

Adding fluxes like ammonium carbonate reduces reaction time by lowering the activation energy. The flux homogenizes the reactant mixture, enhancing NH₃ diffusion.

Comparative Analysis of Synthetic Methods

N-Methylmethanimine

Method Conditions Yield Advantages Limitations
Chlorination90°C, anhydrousModerateHigh puritySensitive to moisture
Thermal decomposition515°C, gas phaseHighScalableRisk of HCN byproduct
Trimer dissociation450°CVariableReversiblePoor storage stability

Tantalum(V) Ethoxide

Method Catalyst Purity Throughput
Salt metathesisNone99.999%Industrial scale
ElectrochemicalNone99.9%Medium scale

Tantalum(V) Nitride

Method Temperature Time Color Intensity
Conventional nitridation800–870°C6 daysModerate
Flux-assisted750–950°C3 daysHigh

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylmethanamine can be oxidized to form formaldehyde and ammonia.

    Reduction: Tantalum(5+) can be reduced to metallic tantalum using hydrogen gas.

    Substitution: N-methylmethanamine can undergo substitution reactions with halogens to form N-methylhalomethanamine.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.

    Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.

Major Products:

    Oxidation: Formaldehyde and ammonia.

    Reduction: Metallic tantalum.

    Substitution: N-methylhalomethanamine.

Scientific Research Applications

Semiconductor Manufacturing

One of the primary applications of N-methylmethanamine; tantalum(5+) is in the semiconductor industry, where it serves as a precursor for chemical vapor deposition (CVD) processes. This method is crucial for creating thin films of tantalum-based materials used in electronic components.

Case Study: Thin-Film Deposition

  • Process : N-methylmethanamine; tantalum(5+) is utilized in CVD to deposit tantalum nitride and tantalum oxide thin films.
  • Outcome : The resulting films exhibit excellent electrical properties, making them ideal for use as gate dielectrics in transistors and capacitors.
  • Data Table :
PropertyTantalum NitrideTantalum Oxide
Dielectric Constant2520
Resistivity (Ω·cm)10^410^6
Thermal Stability (°C)600700

Organic and Inorganic Synthesis

N-methylmethanamine; tantalum(5+) also plays a significant role in organic synthesis, particularly in reactions involving amines. Its ability to coordinate with different ligands allows it to facilitate various chemical transformations.

Case Study: C-Alkylation Reactions

  • Process : The compound is used in C-alkylation of secondary amines with 1-alkenes.
  • Outcome : This reaction leads to the formation of valuable alkylamines, which are essential intermediates in pharmaceuticals and agrochemicals.
  • Data Table :
Reaction TypeYield (%)Reaction Time (h)
C-Alkylation852
Hydroaminoalkylation903

Advanced Material Development

The unique properties of N-methylmethanamine; tantalum(5+) make it suitable for developing advanced materials, including coatings and composites that require high thermal stability and electrical conductivity.

Case Study: Coating Applications

  • Application : The compound is used to create protective coatings for various substrates.
  • Outcome : Coatings developed with this compound demonstrate enhanced wear resistance and thermal stability.
  • Data Table :
Coating TypeHardness (HV)Temperature Resistance (°C)
Tantalum Nitride Coating1500800
Tantalum Oxide Coating1200750

Mechanism of Action

N-methylmethanamine:

    Molecular Targets: N-methylmethanamine acts as a nucleophile in organic reactions, attacking electrophilic centers.

    Pathways: It participates in substitution and addition reactions, forming new carbon-nitrogen bonds.

Tantalum(5+):

    Molecular Targets: Tantalum(5+) acts as a Lewis acid, accepting electron pairs from donor molecules.

    Pathways: It participates in coordination chemistry, forming complexes with various ligands.

Comparison with Similar Compounds

Key Properties:

  • Density: Not explicitly reported in the evidence, but similar tantalum amides are typically low-density liquids.
  • Melting/Boiling Points: Limited data; however, it sublimes at 100°C under 0.1 mmHg .
  • Safety: Classified with hazard code R11 (highly flammable) and safety note S16 (keep away from ignition sources) .

Comparison with Similar Tantalum(V) Compounds

Tantalum Pentachloride (TaCl₅)

Molecular Formula : Cl₅Ta
Molecular Weight : 358.21 g/mol
Structure : Trigonal bipyramidal geometry with five chloride ligands.
Applications :

  • Widely used as a starting material for synthesizing other tantalum compounds.
  • Acts as a Lewis acid catalyst in organic reactions.
    Key Differences :
  • Reactivity: TaCl₅ is highly hygroscopic and reacts violently with water, whereas N-methylmethanamine;tantalum(5+) is less reactive due to stabilizing dimethylamino ligands .
  • Volatility: TaCl₅ sublimes at ~239°C, making it less volatile than the dimethylamino derivative .

Pentamethyltantalum (Ta(CH₃)₅)

Molecular Formula : C₅H₁₅Ta
Molecular Weight : 256.12 g/mol
Structure : Five methyl ligands in a trigonal bipyramidal arrangement.
Applications :

  • Studied for its role in organometallic chemistry and catalytic processes. Key Differences:
  • Stability: Methyl ligands are less bulky and electron-donating than dimethylamino groups, leading to lower thermal stability.
  • Synthesis: Requires stringent inert conditions, unlike the more air-stable dimethylamino complex .

Tantalum Ethoxide (Ta(OCH₂CH₃)₅)

Molecular Formula : C₁₀H₂₅O₅Ta
Molecular Weight : 436.23 g/mol (estimated)
Applications :

  • Used in sol-gel processes and optical coatings due to its high purity (>99.99%) .
    Key Differences :
  • Ligand Effects: Ethoxide ligands (OCH₂CH₃) are weaker donors than dimethylamino groups, reducing the compound’s stability in reducing environments.
  • Volatility : Higher volatility than TaCl₅ but lower than N-methylmethanamine;tantalum(5+), limiting its CVD utility .

Data Table: Comparative Analysis

Property N-Methylmethanamine;Tantalum(5+) Tantalum Pentachloride Pentamethyltantalum Tantalum Ethoxide
Molecular Formula C₁₀H₃₀N₅Ta Cl₅Ta C₅H₁₅Ta C₁₀H₂₅O₅Ta
Molecular Weight 401.33 g/mol 358.21 g/mol 256.12 g/mol ~436.23 g/mol
Ligand Type Dimethylamino (N-donor) Chloride (weak field) Methyl (σ-donor) Ethoxide (O-donor)
Melting Point Not reported 221°C Not reported Not reported
Boiling Point Sublimes at 100°C (0.1 mmHg) 239°C (sublimation) Decomposes Decomposes
Primary Use CVD precursors Synthetic precursor Catalysis research Optical coatings
Reactivity Moisture-sensitive, flammable Extremely hygroscopic Pyrophoric Moisture-sensitive

Research Findings and Trends

  • Ligand Influence: Bulky, electron-rich ligands like dimethylamino enhance volatility and thermal stability, making N-methylmethanamine;tantalum(5+) superior for CVD applications compared to TaCl₅ or Ta(OCH₂CH₃)₅ .
  • Synthetic Challenges: Pentamethyltantalum’s instability under ambient conditions limits its industrial use, whereas the dimethylamino derivative is commercially viable .
  • Safety : All compounds require inert handling, but N-methylmethanamine;tantalum(5+)’s flammability (R11) necessitates additional precautions .

Q & A

Q. Table 1: Synthesis Yields of Selected Derivatives

CompoundYieldKey StepsReference
1-(4-Chlorophenyl)-N-methylmethanamine56%Reflux, NaHCO₃ wash
TAK-438 (Pharmaceutical derivative)72%*Multi-step crystallization

*Hypothetical value based on analogous syntheses.

Basic: How can structural characterization of N-methylmethanamine complexes be performed?

Methodological Answer:
Use a combination of:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine, PDB ID: 4AV, with Cl–C bond length 1.74 Å) .
  • NMR spectroscopy : Confirm methylamine protons (δ ~2.3 ppm for –N–CH₃) and aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 200.62 for C₈H₉ClN₂O₂) .

Basic: What safety protocols are critical for handling tantalum(5+) coordination complexes?

Methodological Answer:
Tantalum(5+) pentakis(dimethylazanide) requires:

  • PPE : Gloves, goggles, and masks to avoid inhalation/contact .
  • Waste disposal : Segregate organic waste and collaborate with certified treatment facilities .
  • Ventilation : Use fume hoods during synthesis to mitigate volatile byproducts.

Advanced: How does the coordination geometry of tantalum(5+) with dimethylamine ligands influence reactivity?

Methodological Answer:
Tantalum(5+) pentakis(dimethylazanide) adopts a trigonal bipyramidal geometry, with Ta–N bond lengths ~2.05 Å. This geometry enhances Lewis acidity, making it effective in catalysis (e.g., alkene polymerization). Reactivity can be tuned by substituting dimethylamine with bulkier ligands to modulate steric effects .

Q. Table 2: Key Structural Parameters of Ta(5+) Complexes

ParameterValueTechniqueReference
Ta–N bond length2.05 ÅX-ray diffraction
Coordination number5DFT calculations

Advanced: What mechanistic insights exist for N-methylmethanamine derivatives in kinase inhibition?

Methodological Answer:
Derivatives like 1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine act as AKT inhibitors by binding to the ATP pocket. Computational docking (e.g., AutoDock Vina) and mutagenesis studies reveal critical hydrogen bonds with Glu228 and hydrophobic interactions with Leu156. IC₅₀ values range from 10–50 nM in cell-based assays .

Q. Table 3: Pharmacological Data for Selected Inhibitors

CompoundTargetIC₅₀ (nM)Model SystemReference
TAK-438 (Vonoprazan)H⁺/K⁺-ATPase3.2In vitro gastric
AKT inhibitor (C₆H₇Cl₂N₃)AKT28HEK293 cells

Advanced: How can computational tools predict properties of tantalum(5+)-amine complexes?

Methodological Answer:
Software like ACD/Labs Percepta predicts logP, pKa, and solubility. For Ta(5+) complexes, DFT calculations (e.g., Gaussian 09) optimize geometry and simulate UV-Vis spectra. These tools help identify stable intermediates in catalytic cycles .

Data Contradiction Analysis: Why do synthesis yields vary for N-methylmethanamine derivatives?

Methodological Answer:
Variations arise from:

  • Substrate electronics : Electron-withdrawing groups (e.g., –NO₂) reduce nucleophilic attack efficiency .
  • Solvent polarity : Ethanol vs. THF alters reaction kinetics and byproduct formation .
  • Purification methods : Chromatography recovers ~85% pure product, while distillation may lose volatile derivatives .

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